4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-15-11-12-18-17(13-15)22(16-7-3-2-4-8-16)26-23(25-18)27-14-21(28)24-19-9-5-6-10-20(19)27/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYUNMPCVUPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CC(=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-phenyl-2-quinazolinamine with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated quinazoline derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one exhibits potential as an anticancer agent. It may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. Studies have shown that quinazoline derivatives can affect cell proliferation and survival by targeting specific enzymes or receptors involved in tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess significant antibacterial effects against various strains of bacteria, including those responsible for serious infections. The mechanism of action appears to involve interference with bacterial cell processes, potentially making it a candidate for developing new antibiotics .
Other Pharmacological Applications
In addition to its anticancer and antimicrobial properties, this compound may also play a role in:
- Inhibiting Enzymatic Activity : Research has indicated its potential to inhibit enzymes like COX-2 and LDHA, which are implicated in various diseases including colorectal cancer .
- Molecular Docking Studies : These studies help assess the binding affinity of the compound to different biological targets, providing insights into its potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Quinoxalin-2-one derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison with structurally related compounds:
Structural and Molecular Properties
Key Observations:
- Substituent Effects: The target compound's quinazolinyl group confers a larger molecular weight (~375 vs.
- Halogenation : Bromo and fluoro substituents (e.g., CID 79290405) increase molecular weight and polarity, which may alter solubility and bioavailability .
- Aromatic Rigidity: The quinazolinyl moiety introduces a planar bicyclic system, likely improving stacking interactions in biological targets compared to monocyclic substituents like benzyl or benzoyl groups .
Biological Activity
The compound 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS Number: 330189-39-4) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer potential, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C23H18N4O
- Molecular Weight : 366.424 g/mol
- IUPAC Name : 4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
- Structure :
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various quinazolinone-thiazole hybrids demonstrated that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and HT29 (colon cancer). The IC50 values for the most active compounds ranged from 10 µM to 12 µM across these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF7 | 10 |
| A6 | HT29 | 12 |
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Quinazolinones can trigger programmed cell death in cancer cells.
- Kinase Inhibition : Compounds have been shown to inhibit various kinases involved in cancer progression. For instance, a recent study highlighted the ability of certain quinazolinones to bind and stabilize kinases with notable temperature shifts indicating strong interactions .
- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, which is crucial for cell division .
Other Pharmacological Effects
Beyond anticancer properties, quinazolinones have been reported to exhibit additional biological activities:
- Antibacterial and Antifungal Activity : Several studies have identified antibacterial and antifungal properties associated with quinazolinone derivatives .
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential in various diseases .
Study on Quinazolinone Derivatives
A comprehensive study synthesized and evaluated a series of new 2-substituted quinazolines for their anti-proliferative activity against nine different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity against specific cancer types .
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been instrumental in understanding how structural variations impact biological activity. For instance, phenyl substitutions were found to enhance cytotoxic activity compared to other substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
